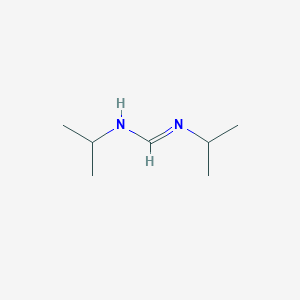
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound. This compound is a heterocyclic compound with multiple fluorine atoms, which gives it unique structure and properties .
Molecular Structure Analysis
The molecular formula of this compound is C6H4F4N2O2 . It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The molecule also contains several fluorine atoms, which can significantly influence its chemical behavior.Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including those involving trifluoromethyl groups as found in the target compound, are critical in developing pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Recent advancements have emphasized environmentally friendly fluoroalkylation reactions in aqueous media, highlighting the importance of developing mild and green chemistry approaches for incorporating fluorinated groups into target molecules. These advancements support the potential application of the compound in synthesizing new chemical entities with enhanced activity profiles and lower environmental impact (Hai‐Xia Song et al., 2018).
Trifluoromethylpyrazoles as Bioactive Agents
Trifluoromethylpyrazoles, a class to which the target compound belongs, have garnered interest for their anti-inflammatory and antibacterial properties. These findings suggest that modifications in the pyrazole nucleus, such as the addition of a trifluoromethyl group, can significantly influence the biological activity of these compounds, pointing towards their potential utility in medicinal chemistry for developing new therapeutic agents (Kamalneet Kaur et al., 2015).
Biodegradation of Fluorinated Compounds
Environmental persistence and the potential adverse effects of fluorinated compounds, including those with trifluoromethyl groups, have prompted research into their biodegradation. Understanding the environmental fate of such compounds is crucial for assessing their impact and ensuring the development of more sustainable chemical processes (T. Frömel & T. Knepper, 2010).
Polymerization and Material Applications
The unique properties of fluorinated compounds also extend to the field of materials science, where they contribute to the development of novel materials with specific characteristics such as thermal and chemical stability. Research into the polymerization of fluorinated aldehydes and the creation of fluoropolymer materials suggests potential applications of the target compound in creating new polymers or materials with desirable properties for various industrial applications (P. Kubisa et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKIPJVJFWPIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

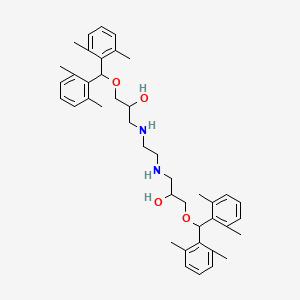

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)

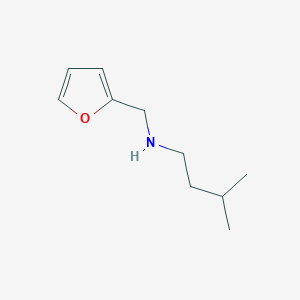

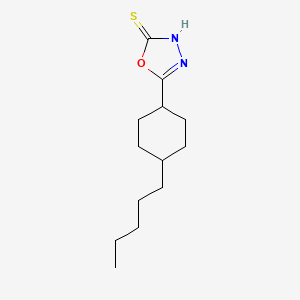
![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)
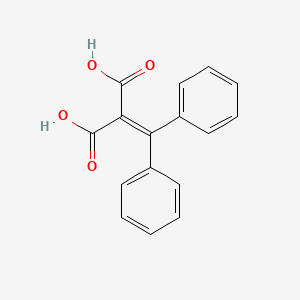
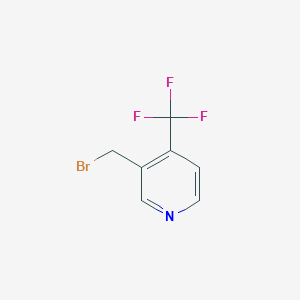
![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

